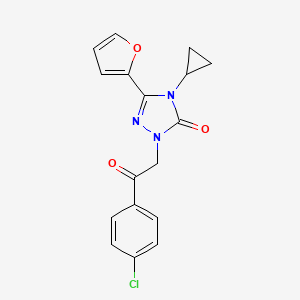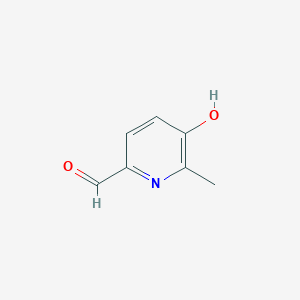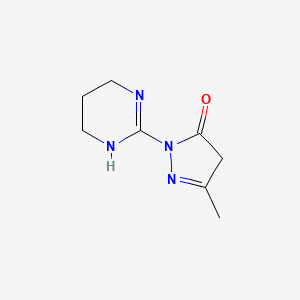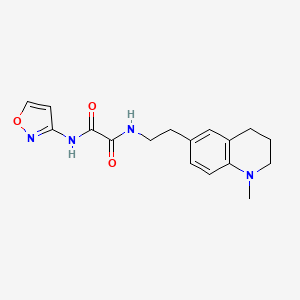
1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolone ring, which is a type of heterocyclic compound. The chlorophenyl and furanyl groups would be attached to this ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furanyl, and 1,2,4-triazolone groups. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the furanyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the chlorophenyl, furanyl, and cyclopropyl groups on the 1,2,4-triazolone ring could influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
The compound has been utilized in the study of crystal structures, particularly in the context of conazole fungicides. Research led by Gihaeng Kang et al. (2015) detailed the crystal structure of a related conazole fungicide, highlighting the intermolecular interactions that contribute to its solid-state organization. These findings help understand the compound's behavior and interactions at the molecular level, aiding in the development of new materials with desired properties (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Synthesis and Structural Characterization
Research by O. Şahin et al. (2014) on related triazole compounds involved X-ray diffraction techniques to determine their structure and characterized them using various spectroscopic methods. This work is crucial for the synthesis of new materials and understanding the molecular architecture and interactions of such compounds, potentially leading to applications in materials science and drug design (O. Şahin, C. Kantar, S. Şaşmaz, Nurhan Gümrükçüoğlu, O. Büyükgüngör, 2014).
Antifungal Applications
A novel compound in the 1,2,4-triazole class showed potential as an antifungal agent, according to T. Volkova et al. (2020). The study explored its physicochemical properties, revealing its solubility characteristics and suggesting its suitability for biological applications. Such research is vital for developing new antifungal agents with improved efficacy and solubility profiles (T. Volkova, I. Levshin, G. Perlovich, 2020).
Molecular Interactions and Bonding
The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives by Muhammad Naeem Ahmed et al. (2020) provided insights into the nucleophilic/electrophilic nature of certain functional groups in triazole derivatives. This research is significant for understanding molecular interactions, which is essential for designing molecules with specific properties for applications in catalysis, drug design, and materials science (Muhammad Naeem Ahmed, K. A. Yasin, Shahid Aziz, Saba Khan, M. Tahir, Diego M. Gil, A. Frontera, 2020).
Coordination Chemistry
Research on the synthesis and dielectric properties of a copper(II) coordination compound involving a related organic pesticide ligand was conducted by Jin Yang (2006). This work is crucial for the development of materials with specific dielectric properties, which can have applications in electronics and material science (Jin Yang, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-5-3-11(4-6-12)14(22)10-20-17(23)21(13-7-8-13)16(19-20)15-2-1-9-24-15/h1-6,9,13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGADUBHPPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)

![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)


![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)
![3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2942711.png)

